molecular formula C9H17NO B6223189 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane CAS No. 2768327-18-8

3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane

Cat. No.: B6223189
CAS No.: 2768327-18-8
M. Wt: 155.2
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Description

3,3-dimethyl-7-oxa-1-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes an oxetane ring fused to a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of solvents such as formic acid and catalysts like Oxone® to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles .

Scientific Research Applications

Overview

3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane is a unique spirocyclic compound with numerous applications in scientific research, particularly in chemistry, biology, and medicinal fields. Its distinctive structure allows it to serve as a versatile building block for synthesizing complex molecules and exploring therapeutic potentials.

Chemistry

This compound is primarily utilized as a building block in organic synthesis. It facilitates the construction of complex molecules through various chemical reactions, including:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide to form corresponding oxides.
  • Reduction: Reduction reactions with lithium aluminum hydride yield amines or alcohols.
  • Substitution: Nucleophilic substitution can occur at nitrogen or oxygen sites, allowing for further functionalization.

Biology

This compound has been investigated for its potential as an enzyme inhibitor , particularly targeting fatty acid amide hydrolase (FAAH). By inhibiting FAAH, it may help in modulating pain and inflammation pathways by preventing the breakdown of fatty acid amides, which are important signaling molecules in the body.

Medicine

In medicinal chemistry, this compound is explored as a scaffold for drug design . Its unique structural features can be modified to develop novel therapeutic agents aimed at various diseases, including pain management and inflammatory conditions.

Industry

The compound is also being researched for its applications in the development of novel materials and as a precursor in synthesizing other chemical compounds. Its properties may lend themselves to creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane exerts its effects involves its interaction with molecular targets such as enzymes. For instance, its binding to the His194 residue of NQO1 enables more efficient reduction of benzimidazolequinone substrates . This interaction is facilitated by the compound’s ability to form hydrogen bonds and its structural stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which provides metabolic robustness and efficient binding capabilities. This makes it a valuable alternative to more common structures like morpholine in medicinal chemistry .

Properties

CAS No.

2768327-18-8

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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